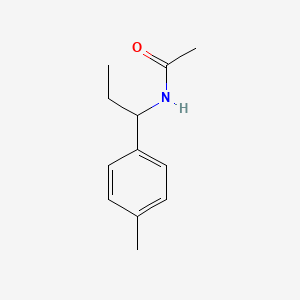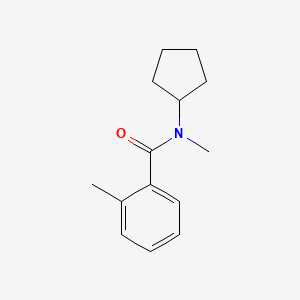
N-cyclopentyl-N,2-dimethylbenzamide
Descripción general
Descripción
N-cyclopentyl-N,2-dimethylbenzamide is an organic compound with the molecular formula C14H19NO It is a benzamide derivative where the amide nitrogen is substituted with a cyclopentyl group and a methyl group, and the benzene ring is substituted with a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N,2-dimethylbenzamide typically involves the reaction of 2-methylbenzoic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzophenone.
Reduction: Formation of N-cyclopentyl-N,2-dimethylbenzylamine.
Substitution: Formation of halogenated derivatives such as 2-bromo-N-cyclopentyl-N,2-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopentyl-N,2-dimethylbenzamide: Unique due to the presence of both cyclopentyl and methyl groups.
N-cyclopentyl-2,5-dimethylbenzamide: Similar structure but with an additional methyl group at the 5-position.
N-cyclopentyl-3,5-dimethylbenzamide: Similar structure but with methyl groups at the 3- and 5-positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific interactions and reactivity are required.
Propiedades
IUPAC Name |
N-cyclopentyl-N,2-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-7-3-6-10-13(11)14(16)15(2)12-8-4-5-9-12/h3,6-7,10,12H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAFPRCDNQGJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


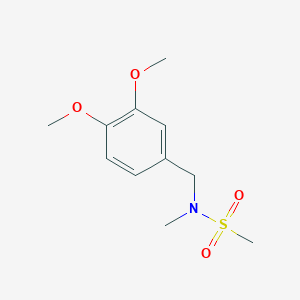
![2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4453063.png)
![N-(4-pyridinylmethyl)-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B4453072.png)
![N-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4453077.png)
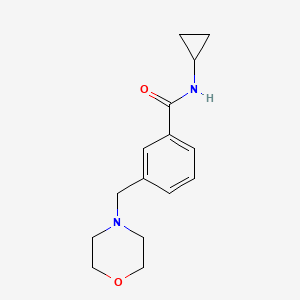
![4-methyl-1-[4-(1-pyrrolidinylcarbonyl)benzyl]piperidine](/img/structure/B4453088.png)
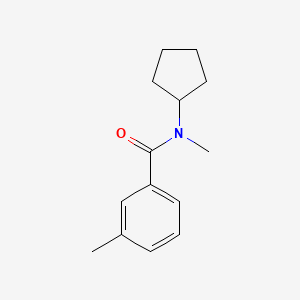
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4453097.png)
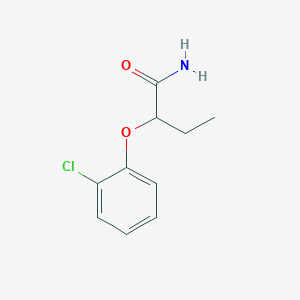
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4453106.png)
![4-({[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4453107.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide](/img/structure/B4453114.png)
![N-[2-(ethylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4453128.png)
